

# YLL545: A Potent Inhibitor of Angiogenesis in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YLL545    |           |
| Cat. No.:            | B15570165 | Get Quote |

A comparative analysis of the novel VEGFR2 inhibitor, **YLL545**, demonstrates significant antiangiogenic and anti-tumor effects in multiple preclinical models, often exceeding the efficacy of the established multi-kinase inhibitor, sorafenib. This guide provides an objective comparison of **YLL545**'s performance, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

YLL545 has emerged as a promising small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By directly binding to VEGFR2, YLL545 effectively blocks the VEGF-induced phosphorylation of the receptor and its downstream signaling cascades, including the STAT3 and ERK1/2 pathways. This inhibition translates to potent anti-angiogenic effects, as demonstrated in a series of in vitro and in vivo studies. In human umbilical vein endothelial cells (HUVECs), YLL545 has been shown to inhibit proliferation, migration, invasion, and tube formation with a potency comparable to or greater than sorafenib.[1]

# In Vivo Anti-Angiogenic Efficacy: A Head-to-Head Comparison

The anti-angiogenic potential of **YLL545** has been validated in three distinct in vivo models: the zebrafish embryonic angiogenesis assay, the mouse Matrigel plug assay, and a triple-negative breast cancer mouse xenograft model. In these studies, **YLL545** consistently demonstrated robust inhibition of new blood vessel formation and tumor growth.



# **Comparative Quantitative Data**

The following tables summarize the key quantitative findings from in vivo studies comparing the efficacy of **YLL545** and sorafenib.

Table 1: Zebrafish Embryonic Angiogenesis Assay

| Treatment Group | Concentration | Observation                                               |
|-----------------|---------------|-----------------------------------------------------------|
| Vehicle Control | -             | Normal blood vessel development                           |
| YLL545          | 2.5 μΜ        | Significant inhibition of intersegmental vessel formation |
| Sorafenib       | 2.5 μΜ        | Inhibition of intersegmental vessel formation             |

Note: The study highlighted that **YLL545** exhibited higher or comparable anti-angiogenic potency with strikingly lower cytotoxicity than sorafenib in zebrafish embryos.

Table 2: Mouse Matrigel Plug Assay

| Treatment Group | Dosage   | Reduction in Endothelial<br>Cells (CD31+ staining) |
|-----------------|----------|----------------------------------------------------|
| Vehicle Control | -        | Baseline                                           |
| YLL545          | 80 mg/kg | 95%                                                |
| Sorafenib       | 80 mg/kg | Less than 95%                                      |

Table 3: MDA-MB-231 Breast Cancer Xenograft Model



| Treatment Group | Dosage       | Tumor Growth Inhibition |
|-----------------|--------------|-------------------------|
| Vehicle Control | -            | Baseline                |
| YLL545          | 50 mg/kg/day | >50%                    |

In addition to tumor growth inhibition, **YLL545** treatment also led to a decrease in microvessel density within the tumors and an increase in apoptotic cells.

# **Experimental Protocols**

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

# Zebrafish Embryonic Angiogenesis Assay

- Animal Model: Transgenic zebrafish (Tg(fli1a:EGFP)) embryos, which express green fluorescent protein in their vasculature, were used.
- Treatment: At 24 hours post-fertilization (hpf), embryos were placed in 6-well plates (30 embryos/well) and exposed to either vehicle (DMSO), YLL545 (2.5 μM), or sorafenib (2.5 μM).
- Incubation: Embryos were incubated at 28.5°C for 24 hours.
- Analysis: At 48 hpf, the formation of intersegmental vessels (ISVs) was observed and imaged using a fluorescence microscope. The extent of angiogenesis inhibition was determined by counting the number of complete ISVs.

### **Mouse Matrigel Plug Assay**

- Animal Model: Male C57BL/6 mice (6-8 weeks old).
- Matrigel Preparation: Growth factor-reduced Matrigel was mixed with heparin (60 U/mL) and VEGF (150 ng/mL). YLL545 (80 mg/kg), sorafenib (80 mg/kg), or vehicle was added to the Matrigel solution.



- Implantation: 0.5 mL of the Matrigel mixture was subcutaneously injected into the flanks of the mice.
- Explantation and Analysis: After 7 days, the Matrigel plugs were excised and fixed in 4% paraformaldehyde. The plugs were then embedded in paraffin, sectioned, and stained with an anti-CD31 antibody to visualize endothelial cells. The microvessel density was quantified by counting the number of CD31-positive cells.

### **Triple-Negative Breast Cancer Xenograft Model**

- Animal Model: Female BALB/c nude mice (6-8 weeks old).
- Cell Line: MDA-MB-231 human breast cancer cells.
- Tumor Implantation:  $2 \times 10^6$  MDA-MB-231 cells were suspended in 100  $\mu$ L of PBS and injected into the mammary fat pad of each mouse.
- Treatment: When tumors reached a volume of approximately 100-200 mm<sup>3</sup>, mice were randomly assigned to receive daily intraperitoneal injections of either vehicle, YLL545 (50 mg/kg), or sorafenib.
- Tumor Measurement: Tumor volume was measured every two days using calipers and calculated with the formula: (length x width²)/2.
- Endpoint Analysis: After the treatment period, tumors were excised, weighed, and processed for immunohistochemical analysis of CD31 (microvessel density), Ki-67 (proliferation), and TUNEL staining (apoptosis).

## Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action of **YLL545** and the experimental processes, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YLL545: A Potent Inhibitor of Angiogenesis in In Vivo Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570165#validating-the-anti-angiogenic-effects-of-yll545-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com